molecular formula C11H18N4O3S B6445371 N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640892-02-8

N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6445371
CAS No.: 2640892-02-8
M. Wt: 286.35 g/mol
InChI Key: MJDBOQZPDVHGIB-UHFFFAOYSA-N
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Description

N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a piperidine ring, an oxadiazole moiety, and a cyclopropanesulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring can be introduced via nucleophilic substitution reactions, and the final step involves the sulfonation of the cyclopropane ring using sulfonyl chlorides under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-Benzylpiperazine: Known for its stimulant and euphoric properties.

    2,2’-Bipyridyl: Commonly used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another ligand with applications in catalysis.

Uniqueness: N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide stands out due to its combination of a piperidine ring, an oxadiazole moiety, and a cyclopropanesulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c16-19(17,10-3-4-10)14-9-2-1-5-15(6-9)7-11-13-12-8-18-11/h8-10,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDBOQZPDVHGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN=CO2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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